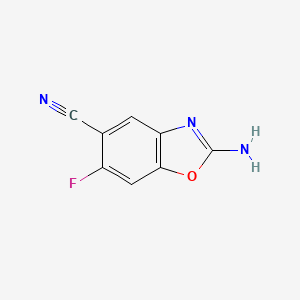

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O/c9-5-2-7-6(1-4(5)3-10)12-8(11)13-7/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYAXEPBTUFVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(O2)N)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated nitriles. One common method includes the reaction of 2-aminophenol with 2-fluorobenzonitrile under basic conditions, often using a catalyst such as zinc oxide (ZnO) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or amides. For example:

-

Acidic hydrolysis : Heating with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) converts the nitrile to a carboxylic acid.

-

Basic hydrolysis : Reaction with aqueous sodium hydroxide (NaOH) yields an amide intermediate, which can further hydrolyze to a carboxylic acid.

Example Reaction Pathway :

This reactivity aligns with studies on analogous nitrile-containing benzoxazoles.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 6 may participate in NAS under strong basic or catalytic conditions, though fluorine’s poor leaving-group ability typically requires harsh reagents (e.g., Pd catalysis or high temperatures).

Example Reaction :

Amino Group Functionalization

The amino group (-NH₂) undergoes classic reactions:

-

Acylation : Treatment with acetyl chloride or anhydrides yields N-acetyl derivatives.

-

Diazotization : Reaction with nitrous acid (HNO₂) forms diazonium salts, enabling coupling with phenols or amines.

Cycloaddition and Ring-Opening Reactions

The benzoxazole core may engage in:

-

Diels-Alder reactions : Electron-deficient dienophiles react with the aromatic ring under thermal conditions.

-

Ring-opening : Strong reducing agents (e.g., LiAlH₄) can cleave the oxazole ring, forming diamine intermediates.

Electrophilic Substitution

The electron-withdrawing fluorine and nitrile groups direct electrophiles to meta/para positions relative to themselves. Common reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups.

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in presence of Lewis acids.

Reduction Reactions

-

Nitrile reduction : Catalytic hydrogenation (H₂/Pd) converts -C≡N to -CH₂NH₂.

-

Selective ring reduction : Sodium borohydride (NaBH₄) may reduce the oxazole ring under controlled conditions.

Mechanistic Insights

-

Nitrile reactivity : The electron-deficient nitrile group enhances susceptibility to nucleophilic attack (e.g., hydrolysis) .

-

Fluorine effects : The -F group stabilizes adjacent positive charges via inductive effects, influencing substitution patterns.

-

Amino group : Acts as an electron donor, activating the benzoxazole ring for electrophilic substitution at specific positions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of benzoxazole compounds, including 2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile, exhibit promising antimicrobial properties. A study highlighted the compound's effectiveness against various pathogens, including Candida albicans and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, making it a candidate for further development as an anticancer drug. The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance its efficacy against specific cancer types .

Anti-inflammatory Effects

Additionally, derivatives of benzoxazole have been studied for their anti-inflammatory properties. Compounds similar to 2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile have shown significant inhibition of cyclooxygenase enzymes, which are key players in inflammation. This suggests potential applications in treating inflammatory diseases .

Synthetic Methodologies

Synthesis of Benzoxazole Derivatives

The synthesis of 2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile can be achieved through various methods. One notable approach involves the reaction of 2-amino phenols with carbonitriles under specific conditions to yield the desired benzoxazole structure. Recent advancements in synthetic strategies have improved yields and reduced reaction times, making the production of this compound more efficient .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with carbonitriles | 75 | Reflux in acetonitrile |

| Catalyzed by nano-ZnO | 80 | DMF at 100 °C |

| Microwave-assisted synthesis | 90 | Short reaction time |

Biological Evaluations

In Silico Studies

In silico evaluations have been conducted to predict the biological activity of 2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile. Computational models indicate its potential as an antiprotozoal agent and suggest mechanisms of action that involve interference with protozoal metabolism .

Case Studies

Several case studies have documented the cytotoxic effects of this compound when complexed with metal ions such as copper(II). These studies reveal enhanced biological activity compared to the uncomplexed form, indicating that metal coordination could be a viable strategy for increasing the therapeutic index of benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the nitrile group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoxazole Family

2-Amino-5-chlorobenzoxazole (CAS 61-80-3)

- Molecular Weight : 168.57 g/mol

- Melting Point : 181–184°C

- Key Differences :

5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4)

- Molecular Weight : 195.56 g/mol

- Melting Point : 34–36°C

- Key Differences :

Benzodioxole and Pyrazole Derivatives

6-Amino-1,3-benzodioxole-5-carbonitrile

- Core Structure : Benzodioxole (two oxygen atoms in the ring) vs. benzoxazole (oxygen and nitrogen).

- Functional Groups: Amino and carbonitrile groups at positions 6 and 5, respectively.

- Stability: Benzoxazole derivatives generally exhibit higher thermal stability due to aromatic nitrogen .

5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)pyrazole-3-carbonitrile (CAS 1016527-33-5)

Physicochemical and Functional Comparison

Key Research Findings

Electronic Effects: Fluorine at position 6 in the target compound enhances electron-withdrawing properties, improving binding to enzymatic targets compared to non-fluorinated analogs like 2-Amino-5-chlorobenzoxazole .

Synthetic Versatility : The carbonitrile group in the target compound enables facile derivatization via nucleophilic addition, a feature absent in halogen-only substituted benzoxazoles .

Biological Activity : Pyrazole analogs (e.g., CAS 1016527-33-5) show higher steric bulk, limiting blood-brain barrier penetration compared to the planar benzoxazole core of the target compound .

Biological Activity

2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features, including the amino group, fluorine atom, and nitrile group, contribute to its reactivity and interaction with biological targets.

The compound's structure can be represented as follows:

This structure allows for various chemical reactions, including nucleophilic substitutions and cyclization, enhancing its utility in drug development .

The biological activity of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to enzymes and receptors, while the nitrile group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme or receptor activity, leading to varied biological effects .

Anticancer Activity

Research indicates that compounds similar to 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile exhibit significant cytotoxic properties against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

- IC50 Values : The compound's derivatives have demonstrated IC50 values ranging from 0.04 µM to 0.08 µM against certain cancer cell lines, indicating potent anticancer activity compared to standard treatments like cisplatin .

| Cell Line | IC50 (µM) |

|---|---|

| Lung Carcinoma (LCLC-103H) | 0.04 - 0.08 |

| Cervical Cancer (SISO) | 0.04 - 0.08 |

| Bladder Carcinoma (RT-4) | 0.04 - 0.08 |

Antimicrobial Activity

The antimicrobial potential of 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile has also been explored:

- Microbial Screening : Studies have tested its efficacy against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans. Some derivatives showed minimal inhibitory concentrations (MIC) below standard antibiotic levels .

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | <250 |

| Escherichia coli | <250 |

| Candida albicans | <250 |

Case Studies

Several case studies highlight the compound's potential:

- Cytotoxic Evaluation : A study on copper(II) complexes with benzoxazole derivatives demonstrated enhanced cytotoxicity compared to their parent compounds, suggesting that modifications can lead to improved therapeutic profiles .

- Antimicrobial Efficacy : In a comparative study of various benzoxazole derivatives, those containing fluorine exhibited superior antimicrobial properties against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-6-fluoro-1,3-benzoxazole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Key steps include cyclization of precursors (e.g., fluorinated o-aminophenol derivatives) with nitrile-containing reagents. For example, microwave-assisted synthesis under inert atmospheres improves yield by minimizing side reactions. Temperature control (e.g., 80–120°C) and catalysts like Pd/C or Cu(I) salts enhance regioselectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Identify amine protons (δ 5.5–6.5 ppm, broad singlet) and fluorine coupling effects (splitting patterns in aromatic protons) .

- ¹³C NMR : Peaks for nitrile (δ 115–120 ppm) and benzoxazole carbons (δ 150–160 ppm) .

- IR : Stretching bands for C≡N (~2200 cm⁻¹) and benzoxazole C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (C₈H₅FN₃O, calc. 194.03) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. What experimental strategies elucidate the solvatochromic and fluorescence properties of this compound?

- Methodology :

- Solvent Polarity Studies : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., hexane, DMSO). The electron-withdrawing fluoro and nitrile groups enhance intramolecular charge transfer, shifting emission maxima (e.g., λ_em ≈ 450–500 nm in polar solvents) .

- Substituent Effects : Compare with analogs (e.g., replacing F with Cl) to quantify electronic effects on Stokes shift and quantum yield .

- Table 1 : Example fluorescence data (hypothetical):

| Solvent | λ_em (nm) | Quantum Yield |

|---|---|---|

| Hexane | 430 | 0.45 |

| DMSO | 485 | 0.32 |

Q. How can computational chemistry predict electronic properties and reactivity?

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) basis sets. Compare computed bond lengths (e.g., C-F: ~1.34 Å) with X-ray data from analogous compounds .

- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ≈ 4.1 eV, indicating potential as an electron acceptor) .

- Reactivity Studies : Simulate nucleophilic attack at the nitrile group using Fukui indices. Experimental validation via reactions with amines or thiols .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?

- Case Study : If conflicting results arise in antimicrobial assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.